

Elucidating the Structure of Echinatine N-oxide: An NMR Spectroscopy Application Note

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Compound of Interest

Compound Name: *Echinatine N-oxide*

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Introduction

Echinatine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family.[1][2] PAs and their N-oxides are of significant interest to researchers due to their potential toxicity and biological activities. The precise structural elucidation of these compounds is paramount for understanding their mechanisms of action and for ensuring the safety and efficacy of botanical extracts and derived pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of complex natural products like **Echinatine N-oxide**. This application note provides a detailed overview of the use of NMR spectroscopy for the structural elucidation of **Echinatine N-oxide**, including comprehensive data tables, experimental protocols, and visual workflows.

Structural and Spectroscopic Data

The structure of **Echinatine N-oxide** was elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques allow for the complete assignment of all proton and carbon signals, providing a definitive confirmation of the molecule's constitution and stereochemistry.

Chemical Structure of Echinatine N-oxide

Caption: Chemical structure of **Echinatine N-oxide** with atom numbering.

^1H and ^{13}C NMR Spectroscopic Data

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for **Echinatine N-oxide** recorded in deuterated methanol (CD_3OD).

| Atom No. | ¹ H Chemical Shift (δ , ppm) | Multiplicity (J in Hz) | ¹³ C Chemical Shift (δ , ppm) |
|------------|--|---------------------------|---|
| 1 | 4.25 | m | 76.5 |
| 2 | 6.20 | br s | 129.8 |
| 3 α | 3.55 | m | 62.1 |
| 3 β | 4.15 | m | |
| 5 α | 3.45 | m | 55.4 |
| 5 β | 3.95 | m | |
| 6 | 2.20 | m | 30.5 |
| 7 | 4.80 | m | 78.9 |
| 8 | 3.80 | m | 70.2 |
| 9 | 4.95 | d (14.0) | 61.8 |
| 4.75 | d (14.0) | | |
| 2' | - | - | 72.9 |
| 3' | 3.90 | q (6.5) | 78.1 |
| 4' | 2.05 | m | 35.2 |
| 1'' | 1.25 | d (6.5) | 18.1 |
| 4'a | 1.00 | d (7.0) | 17.5 |
| 4'b | 0.95 | d (7.0) | 16.9 |
| C=O | - | - | 176.2 |

Data is based on typical values for pyrrolizidine alkaloids and may vary slightly based on experimental conditions.

Experimental Protocols

Sample Preparation

- Isolation: **Echinatine N-oxide** is typically isolated from plant material (e.g., *Rindera graeca*) using standard chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative HPLC for final purification.^[1]
- Sample for NMR:
 - Weigh approximately 1-5 mg of purified **Echinatine N-oxide**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol- d_4 (CD_3OD), chloroform- d ($CDCl_3$), or dimethyl sulfoxide- d_6 ($DMSO-d_6$)). The choice of solvent can affect the chemical shifts.
 - Transfer the solution to a 5 mm NMR tube.
 - For quantitative analysis, a known amount of an internal standard may be added.

NMR Data Acquisition

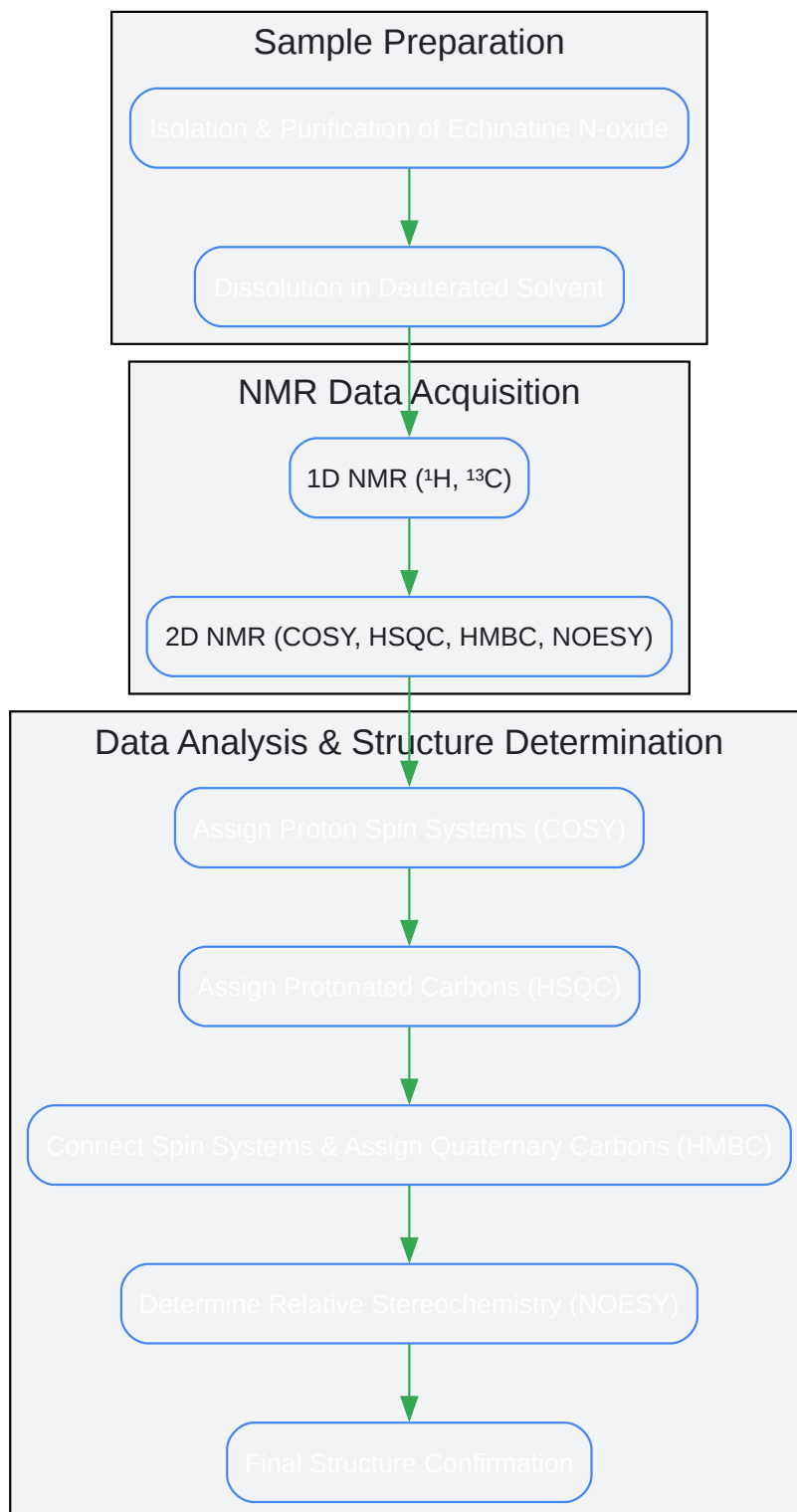
- Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- 1D NMR:
 - 1H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- 2D NMR:
 - COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **Echinatine N-oxide** using NMR spectroscopy.

Workflow for Echinatine N-oxide Structure Elucidation

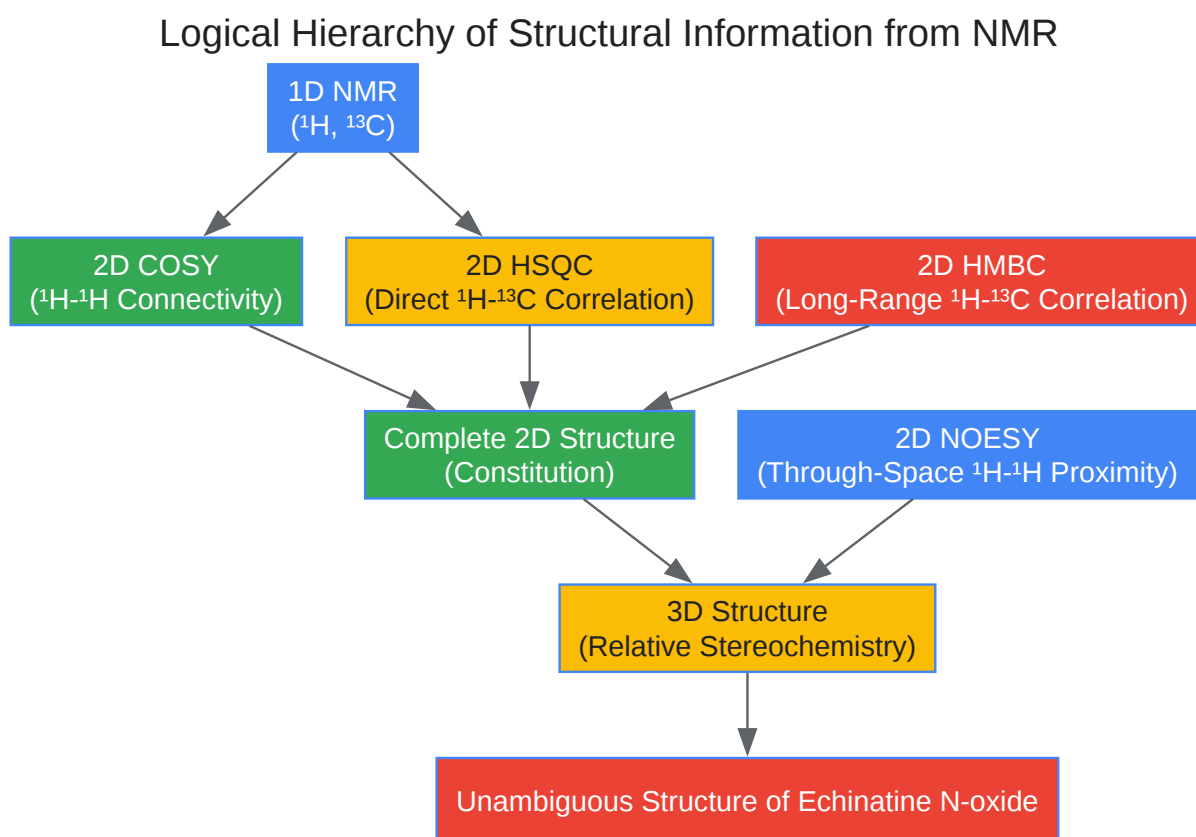


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Caption: A flowchart of the NMR-based structure elucidation process.

Signaling Pathway and Logical Relationships

While **Echinatine N-oxide** itself is a small molecule and not directly involved in a signaling pathway in the traditional sense, its structural features are key to its biological activity and potential toxicity. The elucidation of these features through NMR is a critical step in understanding its interactions with biological targets. The logical relationship in its structural analysis is hierarchical, starting from the basic connectivity of atoms and building up to the full 3D structure.



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Caption: The logical flow of information from different NMR experiments.

Conclusion

NMR spectroscopy is a powerful and essential technique for the complete and unambiguous structure elucidation of complex natural products like **Echinatine N-oxide**. By employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the constitution and stereochemistry of such molecules. The detailed protocols and data presented in this application note serve as a valuable resource for scientists and professionals involved in natural product chemistry, drug discovery, and toxicology.

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References

- 1. Rindera graeca (Boraginaceae) Phytochemical Profile and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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